molecular formula C13H12N4O2 B2580434 5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid CAS No. 1282356-40-4

5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid

Cat. No.: B2580434
CAS No.: 1282356-40-4
M. Wt: 256.265
InChI Key: DZYFYMNWFNRMJZ-UHFFFAOYSA-N
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Description

5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid is a compound that belongs to the class of nitrogen-containing heterocyclic compounds. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of an indazole ring fused with a pyrazole ring, which imparts unique chemical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid typically involves the formation of the indazole and pyrazole rings followed by their fusion. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the Fischer indole synthesis can be employed to construct the indazole ring, while the pyrazole ring can be synthesized using hydrazine derivatives and diketones .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials and catalysts

Mechanism of Action

The mechanism of action of 5-Indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain kinases involved in cell signaling pathways, thereby exerting anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its fused indazole-pyrazole structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

IUPAC Name

5-indazol-1-yl-1,3-dimethylpyrazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4O2/c1-8-11(13(18)19)12(16(2)15-8)17-10-6-4-3-5-9(10)7-14-17/h3-7H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZYFYMNWFNRMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C(=O)O)N2C3=CC=CC=C3C=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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